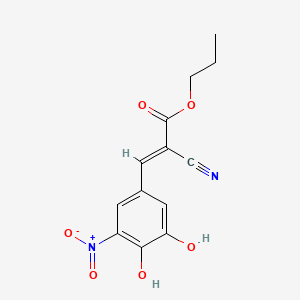

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Vue d'ensemble

Description

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is an organic compound that features a cyano group, a nitrophenyl group, and a prop-2-enoate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxy-5-nitrobenzaldehyde, propyl cyanoacetate, and a suitable base.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium ethoxide or potassium carbonate in an appropriate solvent such as ethanol or methanol.

Procedure: The aldehyde and cyanoacetate are combined in the presence of the base, leading to the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Role in Parkinson's Disease Treatment

Entacapone is a well-established medication used in conjunction with levodopa for managing symptoms of Parkinson's disease. The active compound, Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, functions by inhibiting COMT, thereby preventing the breakdown of levodopa into inactive metabolites. This action increases the availability of levodopa in the brain, enhancing its therapeutic effects and prolonging symptom relief.

1.2. Mechanism of Action

The mechanism involves the inhibition of catechol-O-methyltransferase, which is responsible for the methylation and subsequent inactivation of catecholamines. By inhibiting this enzyme, the compound allows for higher concentrations of levodopa to remain active longer in the bloodstream and brain, improving motor function and reducing "off" time in patients.

Synthesis and Production

2.1. Improved Synthesis Methods

Recent patents have outlined improved methods for synthesizing this compound that are more eco-friendly and cost-effective. These methods utilize ammonium acetate as a base and avoid hazardous reagents like piperidine. The synthesis involves reacting 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide to form racemic Entacapone, which is then treated to isolate the desired polymorphic form with high purity .

Regulatory and Quality Control

3.1. Standards and Quality Assurance

As a pharmaceutical compound, this compound must meet stringent regulatory standards. It is produced under ISO 17025 guidelines to ensure compliance with international quality standards for reference materials used in pharmaceutical testing .

3.2. Impurity Profile

Understanding the impurity profile is crucial for drug formulation. This compound is identified as an impurity of Entacapone and has been characterized for its chemical properties and potential effects on drug efficacy and safety .

Research Findings and Case Studies

4.1. Clinical Efficacy Studies

Studies have demonstrated that Entacapone significantly improves motor function in patients with Parkinson's disease when used alongside levodopa therapy. The presence of this compound as a minor component does not adversely affect the overall therapeutic outcomes but necessitates careful monitoring during drug formulation .

4.2. Comparative Analysis of Polymorphic Forms

Research has indicated that different polymorphic forms of Entacapone exhibit varying solubility and stability profiles, impacting bioavailability and therapeutic effectiveness. The synthesis process aims to produce a specific polymorphic form that maximizes these properties while minimizing impurities .

Mécanisme D'action

The mechanism of action of Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammation.

Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

- Methyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Uniqueness

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is unique due to its specific propyl ester group, which may influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts.

Activité Biologique

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, also known as Entacapone Impurity I, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant studies.

- Molecular Formula : C13H12N2O6

- Molecular Weight : 292.24 g/mol

- CAS Number : 1364322-42-8

- IUPAC Name : Propyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Biological Activity Overview

The biological activity of this compound primarily relates to its role as an impurity in Entacapone, a drug used in the treatment of Parkinson's disease. The compound exhibits several pharmacological properties that may contribute to its efficacy and safety profile.

- Inhibition of Catechol-O-Methyltransferase (COMT) : Similar to Entacapone, this compound may inhibit COMT, an enzyme involved in the metabolism of catecholamines. By inhibiting this enzyme, it can potentially increase the bioavailability of dopamine in the brain.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that the compound may possess antioxidant properties, which can help mitigate oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : Some studies indicate that derivatives of compounds with similar structures can exhibit anti-inflammatory properties, which may be beneficial in neurodegenerative diseases like Parkinson's.

Case Studies and Experimental Data

- In Vitro Studies : Research has shown that various derivatives of similar compounds exhibit significant anti-inflammatory and antioxidant activities. For instance, a study on pyrazole derivatives indicated notable effects against oxidative stress markers .

- Pharmacological Evaluation : A pharmacological evaluation of Entacapone and its impurities highlighted the importance of understanding impurities' roles in drug efficacy and safety. The study emphasized that impurities could influence the pharmacokinetics and pharmacodynamics of the main active ingredient .

- Comparative Analysis :

Data Table: Biological Activity Comparison

| Compound Name | COMT Inhibition | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Entacapone | High | Moderate | Moderate |

| Pyrazole Derivative | Variable | Yes | Yes |

Propriétés

IUPAC Name |

propyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-2-3-21-13(18)9(7-14)4-8-5-10(15(19)20)12(17)11(16)6-8/h4-6,16-17H,2-3H2,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCZGPKFDJMUSV-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159788 | |

| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364322-42-8 | |

| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364322428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL (2E)-2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)PROP-2-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70N628ATGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.